N-{(3S*,4R*)-1-[(5-chloro-3-methyl-1H-indol-2-yl)methyl]-4-propyl-3-pyrrolidinyl}acetamide
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Description
Synthesis Analysis
Synthesis approaches for related indolyl and pyrrolidinyl acetamides involve several key steps, including indolization under Fischer conditions, amidification through condensation reactions, and modifications to enhance potency or selectivity for specific biological targets. These methods provide a foundation for synthesizing N-{(3S*,4R*)-1-[(5-chloro-3-methyl-1H-indol-2-yl)methyl]-4-propyl-3-pyrrolidinyl}acetamide and exploring its potential as a pharmacological agent (Cecilia Menciu et al., 1999).
Molecular Structure Analysis
The structural and molecular analysis of closely related compounds, such as 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted- ethyl]acetamides, reveals insights into conformational preferences and the impact of substituents on biological activity. These studies suggest that the spatial arrangement of functional groups significantly influences the interaction with biological targets, highlighting the importance of stereochemistry in the design of pharmacologically active compounds (G. Costello et al., 1991).
Chemical Reactions and Properties
The reactivity profile of related compounds, such as N-(pyridin-4-yl)-(indol-3-yl)acetamides, underscores the versatility of the acetamide group in facilitating various chemical transformations. These reactions enable the introduction of diverse substituents, thereby modulating the chemical properties and potential biological activities of the resulting molecules (C. Menciu et al., 1999).
Physical Properties Analysis
The physical properties of acetamide derivatives, including solubility, melting points, and stability, are crucial for their pharmacological applications. For instance, the synthesis and characterization of N-acetoxy-N-(1-methyl-5H-pyrido[4,5-b]indol-3-yl)acetamide reveal aspects of its aqueous solution chemistry, which are essential for understanding its behavior in biological systems (S. Rajagopal et al., 2003).
Chemical Properties Analysis
The chemical properties, such as reactivity towards nucleophiles, electrophiles, and radicals, play a significant role in the biological activity of acetamide derivatives. Research on compounds like 2-(4-Chloro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-ylidene)-2-cyanoacetamide offers insights into the impact of specific functional groups on chemical behavior and potential interactions within biological systems (M. Helliwell et al., 2011).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[(3S,4R)-1-[(5-chloro-3-methyl-1H-indol-2-yl)methyl]-4-propylpyrrolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClN3O/c1-4-5-14-9-23(11-19(14)21-13(3)24)10-18-12(2)16-8-15(20)6-7-17(16)22-18/h6-8,14,19,22H,4-5,9-11H2,1-3H3,(H,21,24)/t14-,19-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABARLMPOWYIPNV-AUUYWEPGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1NC(=O)C)CC2=C(C3=C(N2)C=CC(=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1CN(C[C@H]1NC(=O)C)CC2=C(C3=C(N2)C=CC(=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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